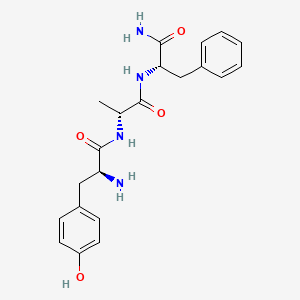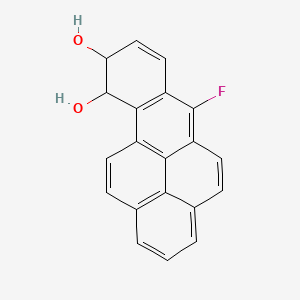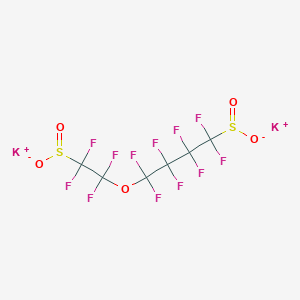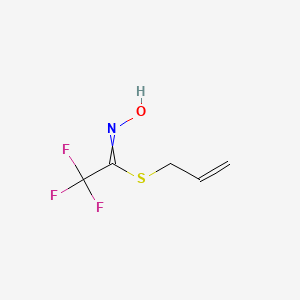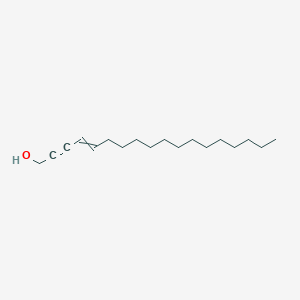
Octadec-4-EN-2-YN-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octadec-4-EN-2-YN-1-OL is an organic compound with the molecular formula C18H32O. It is a member of the alkyne family, characterized by the presence of a carbon-carbon triple bond. This compound is of interest due to its unique structure, which includes both a double bond (alkene) and a triple bond (alkyne), making it a versatile molecule in organic synthesis and various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Octadec-4-EN-2-YN-1-OL typically involves the use of alkyne and alkene precursors. One common method is the partial hydrogenation of an alkyne to form the desired enyne structure. This can be achieved using Lindlar’s catalyst, which selectively hydrogenates alkynes to alkenes without affecting the triple bond.
Another method involves the coupling of an alkene with an alkyne using palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling. This reaction requires a palladium catalyst, a copper co-catalyst, and a base, typically performed under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of catalysts and reaction conditions is optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Octadec-4-EN-2-YN-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form aldehydes, ketones, or carboxylic acids, depending on the reagents and conditions used.
Reduction: Reduction of the triple bond can yield alkenes or alkanes, depending on the extent of hydrogenation.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation can be performed using hydrogen gas (H2) in the presence of a palladium or platinum catalyst.
Substitution: Nucleophilic substitution reactions often use reagents such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Oxidation: Aldehydes, ketones, carboxylic acids.
Reduction: Alkenes, alkanes.
Substitution: Various substituted alcohols and ethers.
Applications De Recherche Scientifique
Octadec-4-EN-2-YN-1-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules with multiple functional groups.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceuticals and bioactive compounds.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mécanisme D'action
The mechanism of action of Octadec-4-EN-2-YN-1-OL depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the presence of both the double and triple bonds, which can participate in various addition and substitution reactions. In biological systems, the compound may interact with cellular targets, such as enzymes or receptors, through its functional groups, leading to specific biological effects.
Comparaison Avec Des Composés Similaires
Octadec-4-EN-2-YN-1-OL can be compared with other enynes and alkynes:
Octadec-9-en-1-ol: Similar in structure but lacks the triple bond, making it less reactive in certain chemical reactions.
2-Octadecen-4-yn-1-ol: Another enyne with a different position of the double and triple bonds, leading to different reactivity and applications.
9-Octadecen-1-ol: Contains only a double bond, used in different industrial applications compared to this compound.
The unique combination of a double and triple bond in this compound makes it a valuable compound for various chemical and biological applications, distinguishing it from other similar molecules.
Propriétés
Numéro CAS |
86120-47-0 |
|---|---|
Formule moléculaire |
C18H32O |
Poids moléculaire |
264.4 g/mol |
Nom IUPAC |
octadec-4-en-2-yn-1-ol |
InChI |
InChI=1S/C18H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h14-15,19H,2-13,18H2,1H3 |
Clé InChI |
LPVBKKDPBVNELW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCC=CC#CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]butanoate](/img/structure/B14420283.png)

![4-[(4-Cyanophenoxy)carbonyl]phenyl 4-butylbenzoate](/img/structure/B14420301.png)
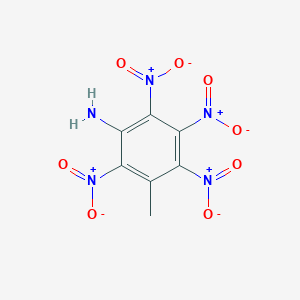
![6-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]hexan-1-ol](/img/structure/B14420316.png)
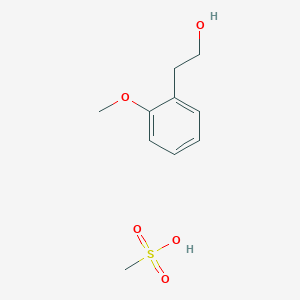
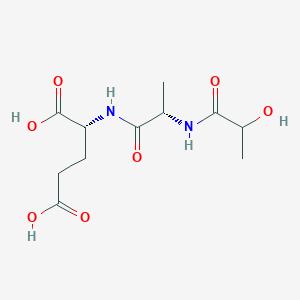

![1,4-Bis[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]-1,4-dioxobutane-2-sulfonic acid](/img/structure/B14420348.png)
